molecular formula C19H18ClN3OS B7663384 5-chloro-2-ethylsulfanyl-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide

5-chloro-2-ethylsulfanyl-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide

Cat. No.: B7663384
M. Wt: 371.9 g/mol
InChI Key: IIKCSEHUBJJDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-ethylsulfanyl-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide, also known as CEPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethylsulfanyl-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of the protein NF-kappaB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from damage. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its protective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-2-ethylsulfanyl-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows researchers to investigate specific biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 5-chloro-2-ethylsulfanyl-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide, including further investigation of its mechanisms of action, its potential use in the treatment of cancer and inflammation, and its effects on other biological processes. Additionally, there may be opportunities to develop new compounds based on the structure of this compound that have improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 5-chloro-2-ethylsulfanyl-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide involves several steps, including the reaction of 5-chloro-2-ethylsulfanylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methyl-1-phenylpyrazole-4-amine to form the desired product, this compound.

Scientific Research Applications

5-chloro-2-ethylsulfanyl-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide has been used in a variety of scientific research applications, including studies of cancer, inflammation, and neurodegenerative diseases. In particular, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

Properties

IUPAC Name

5-chloro-2-ethylsulfanyl-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-3-25-18-10-9-14(20)11-16(18)19(24)22-17-12-21-23(13(17)2)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKCSEHUBJJDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)Cl)C(=O)NC2=C(N(N=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.